BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Spectroscopic Analysis of (4-
Hydroxybutyl) Hydrogen Succinate: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(4-Hydroxybutyl) hydrogen
Compound Name:
succinate

Cat. No. B1616101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of
(4-Hydroxybutyl) hydrogen succinate, a molecule of interest in various chemical and
pharmaceutical research domains. This document outlines the expected spectroscopic
characteristics based on its structure and provides detailed experimental protocols for acquiring
and interpreting the corresponding data.

Molecular Structure and Spectroscopic Overview

(4-Hydroxybutyl) hydrogen succinate (CsH140s) is an ester derived from succinic acid and
1,4-butanediol. Its structure, featuring both a carboxylic acid and a primary alcohol functional
group, gives rise to distinct spectroscopic signatures. The molecular weight of this compound is
190.19 g/mol , and its monoisotopic mass is 190.08412354 Da. A thorough analysis using
Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS) is essential for its unambiguous identification and
characterization.

Spectroscopic Data Presentation
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The following tables summarize the expected and observed spectroscopic data for (4-

Hydroxybutyl) hydrogen succinate.

Wavenumber (cm—?) Functional Group Vibrational Mode
3500-3200 (broad) O-H (Alcohol) Stretching
3300-2500 (broad) O-H (Carboxylic Acid) Stretching
2950-2850 C-H (Alkyl) Stretching
~1735 C=0 (Ester) Stretching
~1710 C=0 (Carboxylic Acid) Stretching
~1250-1050 C-O Stretching

Chemical Shift L. . .
Multiplicity Integration Assignment
(ppm)
~4.1 Triplet 2H -O-CH2-CHa2-
~3.6 Triplet 2H -CH2-OH
~2.6 Multiplet 4H -CO-CH2-CH2-COOH
~1.7 Multiplet 4H -CH2-CH2-CH2-CHz-
~10-12 Singlet (broad) 1H -COOH

Table 3: *C NMR Spectroscopic Data
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Chemical Shift (ppm) Carbon Type Assighment
~178 Carbonyl COOH

~172 Carbonyl -O-CO-

~64 Aliphatic -O-CHz-

~62 Aliphatic -CH2-OH

~31 Aliphatic -CO-CHa2-

~29 Aliphatic -CO-CH2-CHz2-
~25 Aliphatic -CH2-CH2-CH2-OH
~24 Aliphatic -O-CHz2-CHz-

Table 4: Mass Spectrometry Data
miz Interpretation
191.0917 [M+H]* (Monoisotopic Mass: 190.0841)
173.0811 [M-H20+H]*
117.0344 [Succinic Anhydride + H]*
101.0239 [Succinic Acid + H]*
73.0603 [Butanediol Fragment]*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy

o Sample Preparation: A small amount of neat (4-Hydroxybutyl) hydrogen succinate is
placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrument: A Fourier-Transform Infrared Spectrometer.
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o Parameters:
o Spectral Range: 4000-400 cm™1
o Resolution: 4 cm™t
o Number of Scans: 32
e Procedure:
o Record a background spectrum of the clean, empty ATR crystal.
o Place the sample on the ATR crystal, ensuring good contact.
o Acquire the sample spectrum.

o The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy (*H and **C)

e Sample Preparation: Dissolve approximately 10-20 mg of (4-Hydroxybutyl) hydrogen
succinate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-de) in a 5 mm NMR
tube.

o Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
e 'H NMR Parameters:

o Pulse Program: Standard single-pulse experiment (zg30).

o Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds

o Spectral Width: 0-16 ppm
e 13C NMR Parameters:

o Pulse Program: Proton-decoupled pulse program (zgpg30).
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o Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2-5 seconds

o Spectral Width: 0-220 ppm

e Procedure:

[¢]

Insert the NMR tube into the spectrometer.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal resolution.

o

Acquire the Free Induction Decay (FID) for both *H and 13C experiments.

[¢]

Process the FID using Fourier transformation, phase correction, and baseline correction.

[e]

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of (4-Hydroxybutyl) hydrogen succinate
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

e Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an
electrospray ionization (ESI) source.

o Parameters (Positive lon Mode):

[¢]

lonization Mode: Electrospray lonization (ESI+)

[e]

Capillary Voltage: 3-4 kV

(¢]

Drying Gas Flow: 5-10 L/min

[¢]

Drying Gas Temperature: 200-300 °C
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o Mass Range: 50-500 m/z

e Procedure:
o Infuse the sample solution into the ESI source at a constant flow rate.
o Acquire the mass spectrum in full scan mode.

o For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated
molecular ion ([M+H]*) to obtain fragmentation patterns.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of (4-Hydroxybutyl) hydrogen succinate.
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Caption: Workflow for the spectroscopic characterization of (4-Hydroxybutyl) hydrogen

succinate.
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 To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of (4-Hydroxybutyl)
Hydrogen Succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1616101#spectroscopic-data-analysis-of-4-
hydroxybutyl-hydrogen-succinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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